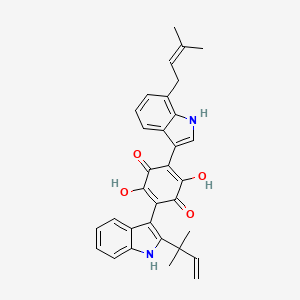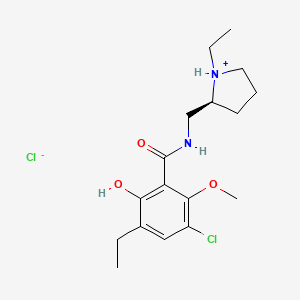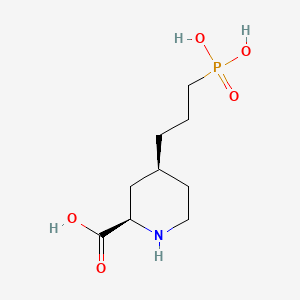
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
概要
説明
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンは、アデノシンデアミナーゼと環状ヌクレオチドホスホジエステラーゼタイプ2(PDE2)の強力な阻害効果で知られる化学化合物です。 様々な生化学経路を調節する能力により、科学研究で広く使用されています .
準備方法
合成ルートと反応条件
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンの合成は、通常、アデニンとノニルハライドを塩基の存在下で反応させることから始まります。 反応条件には、通常、無水溶媒と制御された温度が含まれており、高収率と純度が確保されます .
工業的生産方法
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンの工業的生産は、同様の合成ルートに従いますが、より大規模です。 このプロセスには、再結晶とクロマトグラフィーを含む厳格な精製手順が含まれ、研究および医薬品の用途に必要な純度レベルを実現しています .
化学反応の分析
反応の種類
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンは、次のような様々な化学反応を起こします。
酸化: 対応するケトンまたはアルデヒドを形成するために酸化されます。
還元: 還元反応により、様々なアルコール誘導体に変化します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、様々な置換アデニン誘導体が含まれ、これらは様々な生化学的アッセイや研究用途で有用です .
科学研究での用途
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンは、科学研究において幅広い用途があります。
化学: 酵素反応速度論と阻害を研究するツールとして使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現の理解に役立ちます。
医学: 癌や心臓血管疾患などの病気の治療における潜在的な治療効果が調査されています。
産業: 医薬品の開発や研究試薬として使用されています .
科学的研究の応用
Erythro-9-(2-hydroxy-3-nonyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme kinetics and inhibition.
Biology: It helps in understanding cellular signaling pathways and gene expression.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and as a research reagent .
作用機序
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンは、アデノシンデアミナーゼとPDE2を阻害することで効果を発揮します。この阻害は、サイクリックアデノシンモノホスフェート(cAMP)とサイクリックグアノシンモノホスフェート(cGMP)のレベルを上昇させ、様々な細胞プロセスを調節します。 この化合物は、細胞増殖、分化、アポトーシスに関与する特定の分子経路を標的にします .
類似の化合物との比較
類似の化合物
ロリプラム: 別のPDE阻害剤ですが、選択性が異なります。
テオフィリン: より広範な効果を持つ非選択的PDE阻害剤です。
ジピリダモール: PDEを阻害し、さらに抗血小板効果を持っています .
ユニークさ
エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニンは、アデノシンデアミナーゼとPDE2の両方に対する二重阻害作用を持つため、複雑な生化学経路の研究や標的治療の開発のための貴重な研究ツールとなっています .
類似化合物との比較
Similar Compounds
Rolipram: Another PDE inhibitor but with different selectivity.
Theophylline: A non-selective PDE inhibitor with broader effects.
Dipyridamole: Inhibits PDE and has additional antiplatelet effects .
Uniqueness
Erythro-9-(2-hydroxy-3-nonyl)adenine is unique due to its dual inhibitory action on adenosine deaminase and PDE2, making it a valuable tool in research for studying complex biochemical pathways and developing targeted therapies .
特性
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040473 | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-49-3, 58337-38-5 | |
| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]
ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:
- A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]
- A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []
- cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []
ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:
- Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]
- Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]
- Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]
- Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []
- Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []
ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.
ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.
ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.
A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




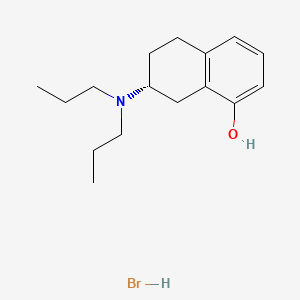
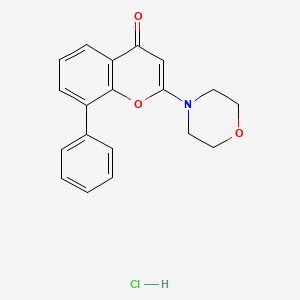

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)
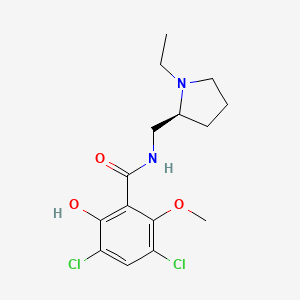
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
